molecular formula C11H9FN2O4 B011852 2-Hydroxysorbinil CAS No. 104029-13-2

2-Hydroxysorbinil

Cat. No.: B011852
CAS No.: 104029-13-2
M. Wt: 252.2 g/mol
InChI Key: SSCUVWXLQOWZAW-UHFFFAOYSA-N
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Description

2-Hydroxysorbinil, also known as this compound, is a useful research compound. Its molecular formula is C11H9FN2O4 and its molecular weight is 252.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104029-13-2

Molecular Formula

C11H9FN2O4

Molecular Weight

252.2 g/mol

IUPAC Name

6-fluoro-2-hydroxyspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C11H9FN2O4/c12-5-1-2-7-6(3-5)11(4-8(15)18-7)9(16)13-10(17)14-11/h1-3,8,15H,4H2,(H2,13,14,16,17)

InChI Key

SSCUVWXLQOWZAW-UHFFFAOYSA-N

SMILES

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)O

Canonical SMILES

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)O

Synonyms

2-HO-sorbinil
2-hydroxysorbinil
2HSB

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 640 mg. (0.002 mole) of 6-fluorospiro[chroman-4,4'-imidazolidine]2,2',5'-trione in 40 ml. of toluene at -78° C. was added 852 mg. (0.006 mole) of diisobutylaluminum hydride in hexane, and the reaction mixture allowed to stir at -78° C. for 30 minutes. The reaction was allowed to warm to 0° C. and was stirred for 24 hours. The reaction was recooled to -40° C., 6 ml. of dry tetrahydrofuran was added and the reaction warmed to 0° C. Additional diisobutylaluminum hydride (1.0 ml) was added in 0.2 ml. portions. The reaction mixture was added to 10% hydrochloric acid and the mixture extracted with ethyl acetate. The combined extracts were washed dried and concentrated to dryness. The residue was chromatographed to give 67 mg. of the desired compound, m.p. 247°-251° C. (dec.).
Name
6-fluorospiro[chroman-4,4'-imidazolidine]2,2',5'-trione
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